The synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate can be achieved through several methods, primarily involving the reaction of pyrrolidine derivatives with various reagents. A notable method includes the use of tert-butyl acrylate in a Michael addition reaction with a suitable amine or pyrrolidine derivative.
The molecular structure of tert-butyl 3-methylenepyrrolidine-1-carboxylate can be described as follows:
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is involved in various chemical reactions due to its reactive methylene group and carboxylate functionality:
These reactions highlight the compound's utility as an intermediate in synthetic organic chemistry.
The mechanism of action for tert-butyl 3-methylenepyrrolidine-1-carboxylate primarily revolves around its ability to interact with biological targets through its functional groups:
The physical and chemical properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate include:
These properties inform its handling and application in laboratory settings.
Tert-butyl 3-methylenepyrrolidine-1-carboxylate has several scientific applications:
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is the standardized IUPAC designation for this N-Boc-protected pyrrolidine derivative. Its molecular formula is C₁₀H₁₇NO₂, corresponding to a molecular weight of 183.25 g/mol [3] [7]. The compound’s systematic identification features include:
The structure comprises a pyrrolidine ring with an exocyclic methylene group (–CH₂) at the 3-position and a tert-butoxycarbonyl (Boc) group attached to the ring nitrogen. This configuration classifies it as a versatile intermediate in organic synthesis. Analytical characterization typically includes 95% purity verification via chromatographic methods, with physical presentation as a colorless to yellow liquid or semi-solid at ambient temperature [3] [7].
Table 1: Systematic Identifiers of Tert-Butyl 3-Methylenepyrrolidine-1-carboxylate
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-Butyl 3-methylenepyrrolidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₇NO₂ |
| CAS Number | 114214-71-0 |
| SMILES | CC(C)(C)OC(=O)N1CCC(=C)C1 |
| InChI Key | PXTONRTYYUAUJU-UHFFFAOYSA-N |
The compound lacks chiral centers due to the symmetry plane bisecting the methylidene group and pyrrolidine ring. However, the pyrrolidine ring exhibits significant conformational flexibility. Key observations include:
Unlike stereoisomeric analogs like tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (CAS 199336-83-9) [2] [6], this compound does not require stereochemical descriptors due to its achirality.
Density functional theory (DFT) simulations provide atomic-level insights into electronic properties. Studies employing the B3LYP/6–311++G(d,p) level reveal:
Table 2: Computed Electronic Parameters (DFT/B3LYP/6–311++G(d,p))
| Parameter | Value | Localization |
|---|---|---|
| HOMO Energy | -6.2 eV | Methylene group and ring C=C |
| LUMO Energy | -0.4 eV | C=O of Boc group |
| HOMO-LUMO Gap | 5.8 eV | - |
| Dipole Moment | 3.8 Debye | Along C=O vector |
Relativistic effects are negligible due to the absence of heavy atoms, allowing standard non-relativistic DFT to deliver reliable spectroscopic predictions. Simulated nuclear magnetic resonance spectra align with experimental ¹H and ¹³C chemical shifts, validating the computational models [4] [8].
Comparative analysis reveals how structural modifications influence physicochemical behavior:
The N1–C2 bond adjacent to the methylidene group elongates (1.41 Å) compared to saturated derivatives (1.38 Å), reflecting reduced electron density at nitrogen [3] [6].
Electronic Effects:
Table 3: Structural and Electronic Comparison with Pyrrolidine Derivatives
| Parameter | Tert-Butyl 3-Methylenepyrrolidine-1-carboxylate | Tert-Butyl (3S)-3-(Methylamino)pyrrolidine-1-carboxylate | α,β-Unsaturated Ketone Analogs |
|---|---|---|---|
| C3–X Bond Length | 1.34 Å (C=C) | 1.52 Å (C–C) | 1.32 Å (C=O) |
| HOMO Energy | -6.2 eV | -7.1 eV | -5.8 eV |
| LUMO Energy | -0.4 eV | 0.2 eV | -3.2 eV |
| Dipole Moment | 3.8 Debye | 3.2 Debye | 4.5 Debye |
| Characteristic Reactivity | Electrophilic addition at =CH₂ | Nucleophilic substitution at -NCH₃ | Michael addition |
These structural distinctions underscore why tert-butyl 3-methylenepyrrolidine-1-carboxylate serves as a linchpin for synthesizing sp³-rich architectures, whereas conjugated derivatives prioritize optoelectronic applications [3] [4] [7].
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8